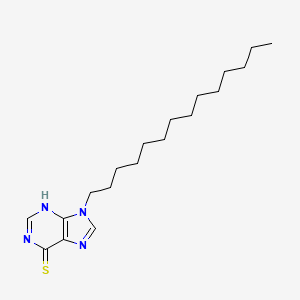
9-tetradecyl-3H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-tetradecyl-3H-purine-6-thione is a chemical compound with the molecular formula C19H32N4S. It belongs to the class of purine derivatives, which are known for their significant biological activities. This compound is characterized by a long tetradecyl chain attached to the purine ring, which influences its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-tetradecyl-3H-purine-6-thione typically involves the alkylation of 6-thiopurines. One common method is the reaction of 6-thiopurines with tetradecyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
9-tetradecyl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
9-tetradecyl-3H-purine-6-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-tetradecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects key signaling pathways related to cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
6-mercaptopurine: A well-known purine derivative with antileukemia activity.
Thioguanine: Another purine analogue used in the treatment of leukemia.
Azathioprine: An immunosuppressive agent used in organ transplantation.
Uniqueness
9-tetradecyl-3H-purine-6-thione is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
82191-97-7 |
|---|---|
Fórmula molecular |
C19H32N4S |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
9-tetradecyl-3H-purine-6-thione |
InChI |
InChI=1S/C19H32N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-16-22-17-18(23)20-15-21-19(17)24/h15-16H,2-14H2,1H3,(H,20,21,24) |
Clave InChI |
WLVKDFKFNPHITD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1C=NC2=C1NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


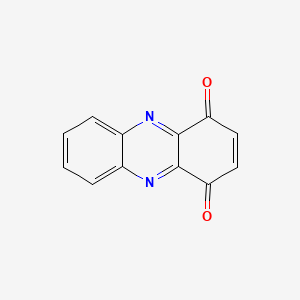

![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)

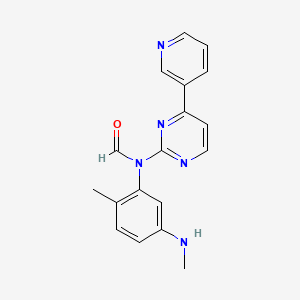
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
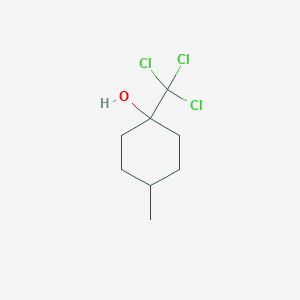
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
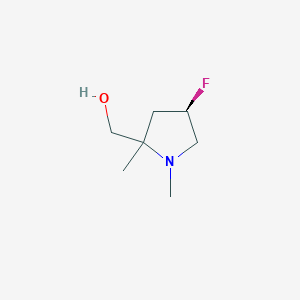

![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
